molecular formula C9H11N3O2 B2743760 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2168994-24-7

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2743760
CAS No.: 2168994-24-7
M. Wt: 193.206
InChI Key: QIHSHISGEQZJQZ-UHFFFAOYSA-N
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Description

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidin-2-one moiety, a five-membered lactam ring that is a privileged structure in pharmaceuticals, known for its hydrogen-bonding capacity and contribution to favorable physicochemical properties . This core is functionalized with a pyrazine ring, a nitrogen-rich heteroaromatic system widely recognized for its role in creating biologically active molecules . The integration of these features makes it a valuable building block for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antimicrobial and anticancer effects, particularly showing promise in research against lung cancer cell lines such as A549 . Furthermore, analogous compounds containing the pyrrolidin-2-one structure have been investigated for central analgesic activity, highlighting the potential of this structural class in neuroscience research . This product is intended for use in laboratory research as a standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHSHISGEQZJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrazin-2-ol with a suitable pyrrolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazin-2-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifibrotic properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazin-2-yloxy group can engage in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological and Receptor Binding Profiles

Receptor Affinity and Selectivity:

  • S 16924 (a pyrrolidin-2-one derivative with fluorophenyl and benzodioxane groups) exhibits partial agonism at 5-HT₁A receptors and antagonism at D₂/D₃ receptors, with enhanced selectivity for frontocortical dopamine modulation compared to clozapine .
  • Furan-substituted pyrrolidinones (e.g., compounds from mulberry extracts) display antioxidant and anti-inflammatory activities, though their receptor-binding profiles remain uncharacterized .

In contrast, the pyrazine-oxymethyl group in the target compound may confer dual activity—combining 5-HT receptor modulation (via pyrazine’s π-π interactions) and dopamine receptor antagonism (via the pyrrolidinone core).

Physicochemical Properties

Comparative Data:

Property Target Compound (Pyrazine-2-yloxymethyl) 5-(Aminomethyl)pyrrolidin-2-one 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one
Molecular Weight ~249 g/mol (calculated) 128.15 g/mol (free base) 219.22 g/mol
Hydrogen Bond Acceptors 5 2 3
LogP (Predicted) ~0.5 (moderately hydrophilic) -1.2 (highly hydrophilic) 1.8 (lipophilic)
Synthetic Accessibility Moderate (requires pyrazine coupling) High (simple reductive amination) Low (natural product isolation)

The target compound’s balanced lipophilicity (LogP ~0.5) suggests improved membrane permeability compared to highly polar aminomethyl derivatives but reduced bioavailability relative to lipophilic furan analogs .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one in laboratory settings?

  • Methodological Answer :

  • Wear appropriate PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Use fume hoods for reactions to prevent inhalation exposure. If exposed, move to fresh air and seek medical attention .
  • In case of spills, contain with inert materials (e.g., sand) and dispose of in labeled hazardous waste containers .

Q. What are the key steps in synthesizing this compound for initial characterization?

  • Methodological Answer :

  • Start with a nucleophilic substitution reaction between pyrazin-2-ol and a pyrrolidinone derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Monitor reaction progress via TLC. Purify the crude product via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyrazine and pyrrolidinone moieties (e.g., δ ~8.3 ppm for pyrazine protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Temperature : Conduct kinetic studies (e.g., 80–120°C) to identify optimal reaction rates without decomposition.
  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. Cs₂CO₃) for improved nucleophilic substitution efficiency .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks.
  • Analytical Monitoring : Use HPLC/LC-MS to quantify degradation products and identify instability triggers (e.g., hydrolysis of the ether linkage) .

Q. What methodologies resolve contradictions in spectral data during characterization of novel derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • X-ray Crystallography : Unambiguously assign stereochemistry if crystalline derivatives are obtained .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
  • QSAR Models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with experimental bioactivity data .

Q. What experimental approaches evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Expose the compound to soil/water microcosms and monitor degradation via GC-MS.
  • Ecotoxicology : Assess acute toxicity using model organisms (e.g., Daphnia magna) per OECD guidelines .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon).
  • Structural Re-examination : Check for tautomerism or protonation states affecting solubility .

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